molecular formula C14H12Cl2N2O3S B11965547 (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide

Katalognummer: B11965547
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: GYTGJPJFCRHXCT-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is a synthetic organic compound that features a cyano group, a dichlorophenyl group, and a dioxidotetrahydrothienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the dioxidotetrahydrothienyl group: This could involve cyclization reactions followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: can be compared with other cyano-substituted propenamides or dichlorophenyl derivatives.

    Unique Features: The presence of the dioxidotetrahydrothienyl group might impart unique electronic properties or biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C14H12Cl2N2O3S

Molekulargewicht

359.2 g/mol

IUPAC-Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C14H12Cl2N2O3S/c15-12-2-1-9(6-13(12)16)5-10(7-17)14(19)18-11-3-4-22(20,21)8-11/h1-2,5-6,11H,3-4,8H2,(H,18,19)/b10-5+

InChI-Schlüssel

GYTGJPJFCRHXCT-BJMVGYQFSA-N

Isomerische SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N

Kanonische SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.